beta-catenin/CBP-IN-1
Beschreibung
Beta-catenin/CBP-IN-1 (CAS: 1198780-38-9) is a potent and selective small-molecule inhibitor targeting the interaction between CREB-binding protein (CBP) and β-catenin, a key node in the Wnt/β-catenin signaling pathway. Derived from patent WO2014092154A1, this compound (molecular weight: 658.64 g/mol) is structurally optimized to disrupt the β-catenin-CBP complex, which is critical for the transcriptional activation of oncogenes like c-MYC . It has demonstrated utility in preclinical studies for hepatitis virus-induced liver fibrosis, where aberrant β-catenin signaling drives pathological collagen deposition . Beta-catenin/CBP-IN-1 operates by blocking CBP-mediated acetylation of β-catenin at lysine 49, a post-translational modification that enhances β-catenin’s ability to activate specific target genes, such as c-MYC, while sparing other β-catenin-regulated pathways .
Eigenschaften
Molekularformel |
C33H35N6O7P |
|---|---|
Molekulargewicht |
658.6 g/mol |
IUPAC-Name |
[4-[[(6S,9S)-1-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C33H35N6O7P/c1-22-31-38(29(40)21-36(2)39(31)33(42)35-19-24-8-4-3-5-9-24)28(18-23-13-15-27(16-14-23)46-47(43,44)45)32(41)37(22)20-26-11-6-10-25-12-7-17-34-30(25)26/h3-17,22,28,31H,18-21H2,1-2H3,(H,35,42)(H2,43,44,45)/t22-,28-,31?/m0/s1 |
InChI-Schlüssel |
VHOZWHQPEJGPCC-ISZZHBKVSA-N |
Isomerische SMILES |
C[C@H]1C2N([C@H](C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C |
Kanonische SMILES |
CC1C2N(C(C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Herbal Compounds Targeting β-Catenin (Quercetin, Lycopene, Ovatodiolide)
Mechanism: These natural compounds, including Quercetin and Ovatodiolide, directly inhibit β-catenin stability or its nuclear translocation, often through undefined multi-target mechanisms. Computational studies suggest interactions with β-catenin’s armadillo repeats or phosphorylation sites . Applications: Investigated in oral squamous cell carcinoma (OSCC) for reducing β-catenin-driven tumorigenesis. Key Findings:
- Quercetin and Ovatodiolide show in silico binding affinity to β-catenin, but lack specificity compared to synthetic inhibitors like beta-catenin/CBP-IN-1 .
- Limited in vivo data; pharmacokinetic challenges (e.g., bioavailability) remain unresolved .
| Compound | Mechanism | Specificity | Therapeutic Area | Research Stage |
|---|---|---|---|---|
| Beta-catenin/CBP-IN-1 | Blocks CBP/β-catenin interaction | High | Liver fibrosis, cancer | Preclinical |
| Quercetin | Multi-target β-catenin destabilization | Low | OSCC | Computational |
| Ovatodiolide | Binds β-catenin armadillo repeats | Moderate | OSCC | Preclinical |
DKK1 and Wnt Pathway Antagonists
Mechanism : Dickkopf-1 (DKK1) inhibits Wnt signaling by binding LRP5/6 receptors, preventing β-catenin stabilization. Overexpression of DKK1 in peritoneal mesothelial cells reduces β-catenin nuclear accumulation and fibrosis markers (e.g., α-SMA, COL-I) .

Applications : Fibrotic diseases (e.g., peritoneal, pulmonary fibrosis).
Key Findings :
- DKK1 restores E-cadherin expression and reverses epithelial-mesenchymal transition (EMT) in in vitro fibrosis models .
- Unlike beta-catenin/CBP-IN-1, DKK1 acts upstream, making it less effective in cancers with β-catenin mutations (e.g., exon 3 mutations in endometrial carcinoma) .
PPAR Gamma Ligands
Mechanism: PPARγ agonists (e.g., Fmoc-Leu) repress β-catenin/TCF-mediated transcription via competitive coactivator recruitment. Applications: Colorectal and prostate cancers. Key Findings:
- PPARγ activation is necessary but insufficient for β-catenin inhibition, requiring direct interference with β-catenin’s transactivation domain .
- Beta-catenin/CBP-IN-1 offers superior specificity by targeting a defined protein-protein interaction .
APC/GSK3β-Targeting Agents
Mechanism: Restoring APC function or enhancing GSK3β activity promotes β-catenin phosphorylation and proteasomal degradation. In SW480 colon cancer cells (APC-null), exogenous APC rescues β-catenin ubiquitination . Applications: APC-mutant cancers (e.g., colorectal, endometrial). Key Findings:
- APC’s efficacy is context-dependent; mutations in β-catenin (e.g., codon 45 in endometrial cancer) render APC-targeted therapies ineffective .
- Beta-catenin/CBP-IN-1 bypasses APC/GSK3β regulation, making it viable in APC-mutant or β-catenin-stabilized cancers .
TCF/LEF-1 Interaction Inhibitors
Mechanism : Small molecules (e.g., ICAT) or peptides disrupt β-catenin’s binding to TCF/LEF-1, blocking transcriptional activation. ICAT dissociates β-catenin from both TCF and coactivators like p300 .
Applications : Cancers with β-catenin/TCF-driven oncogenesis (e.g., prostate, hepatocellular).
Key Findings :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
